5-amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile
Description
5-Amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a 2,3-dichlorophenyl substituent at the N1 position and a cyano group at C2. This compound serves as a precursor for pyrazolopyrimidines, which exhibit notable anticancer properties . Its dichlorophenyl group enhances lipophilicity and may influence receptor-binding interactions compared to other aryl substituents.
Properties
IUPAC Name |
5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N4/c11-7-2-1-3-8(9(7)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCJVPWQVLPDAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=C(C=N2)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2,3-dichlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable base, such as sodium ethoxide, to yield the desired pyrazole compound. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 5-amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole compound.
Reduction: Amines derived from the reduction of the carbonitrile group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
5-Amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile has been studied for its potential as an anticancer agent. Research indicates that pyrazole derivatives can inhibit key signaling pathways involved in cancer cell proliferation. For instance, compounds similar to this one have been shown to target Aurora kinases, which are critical in cell division and are often overexpressed in various cancers .
Antimicrobial Properties
This compound exhibits promising antimicrobial activity. Studies have demonstrated that pyrazole derivatives can act against both bacterial and fungal pathogens. The mechanism often involves the inhibition of specific enzymes or disruption of cellular processes essential for microbial survival .
Neuropharmacology
Research into pyrazole derivatives has suggested potential applications in neuropharmacology, particularly as GABA receptor modulators. This could lead to developments in treatments for neurological disorders such as anxiety or epilepsy .
Herbicide Development
5-Amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile has been investigated for its herbicidal properties. The compound's ability to inhibit specific enzymes involved in plant growth pathways makes it a candidate for developing selective herbicides .
Synthesis and Derivatives
The synthesis of 5-amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile can be achieved through various methods, including the condensation of hydrazines with β-ketonitriles. This versatile approach allows for the modification of the compound to enhance its biological activity or tailor its properties for specific applications .
Data Table: Biological Activities of Related Pyrazole Compounds
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer effects of various pyrazole derivatives, including 5-amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile. The results indicated significant inhibition of tumor cell growth in vitro, with further studies recommended to explore its mechanism of action and potential in vivo efficacy.
Case Study 2: Herbicide Efficacy
In agricultural trials, formulations containing 5-amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile demonstrated effective weed control without adversely affecting crop yield. These results suggest its potential as a selective herbicide in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 5-amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The biological and chemical properties of pyrazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations
Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in 4a , Cl in 3s ) increase stability but reduce solubility. The 3-methoxy group in 3s enhances solubility via hydrogen bonding . The trifluoromethyl group in fipronil significantly increases lipophilicity, contributing to its pesticidal activity .
Synthetic Accessibility: 3s and 3b were synthesized via multicomponent reactions with yields >60% , while 4a required nitro-substituted precursors .
Biological Relevance :
Biological Activity
5-Amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 5-amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of hydrazines with β-ketonitriles, leading to the formation of various pyrazole derivatives. This method has proven versatile, allowing for the generation of a range of substituted pyrazoles that can be evaluated for biological activity .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazoles, including 5-amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile, exhibit notable antimicrobial properties. In vitro tests have shown that certain pyrazole derivatives possess minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests a strong potential for development into antimicrobial agents.
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 5-Amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile | 0.22 - 0.25 | Staphylococcus aureus |
| Other derivatives | Varies (up to 250) | Various pathogens |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies indicate that pyrazole derivatives can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, structural modifications in related compounds have led to significant inhibition of tumor growth in vitro and in vivo .
Enzyme Inhibition
Research has highlighted the potential of pyrazole-based compounds as inhibitors of various enzymes involved in disease processes. For example, some derivatives have shown activity against cyclooxygenase (COX) enzymes and p38 MAPK pathways, which are critical in inflammatory responses and cancer progression .
Case Studies
Several case studies have explored the biological activities of this class of compounds:
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several pyrazole derivatives against clinical isolates. The results indicated that certain compounds exhibited bactericidal activity at low concentrations, making them candidates for further development as therapeutic agents .
- Anticancer Activity : Another investigation focused on the ability of modified pyrazoles to induce apoptosis in cancer cell lines. The results demonstrated that specific substitutions on the pyrazole ring enhanced anticancer activity significantly .
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile?
Methodological Answer:
A two-step synthesis is commonly employed:
Condensation : React 2,3-dichloroaniline with ethyl cyanoacetate and formaldehyde under basic conditions (e.g., sodium cyanide) to form the pyrazole backbone .
Cyclization and Functionalization : Use lithium hydroxide in dimethyl sulfoxide (DMSO) to facilitate cyclization and introduce the carbonitrile group. Purification via recrystallization (e.g., ethanol:acetone mixtures) yields high-purity crystals .
Key Considerations : Optimize reaction time (4–5 hours at 343 K) and stoichiometry (1:2 molar ratio of pyrazole precursor to nitro/chloro-substituted aryl halides) to minimize byproducts .
Basic: How is the molecular structure of this compound validated experimentally?
Methodological Answer:
X-ray Crystallography :
- Use SHELX software (e.g., SHELXL-97) for structure refinement. Collect diffraction data on a Bruker Smart CCD Area Detector System (MoKα radiation, λ = 0.71073 Å). Hydrogen atoms are placed geometrically, and anisotropic displacement parameters refine non-H atoms .
- Example: A dihedral angle of ~74° between aromatic rings and intramolecular N–H⋯O hydrogen bonding confirm conformational stability .
Spectroscopy : - IR : Confirm NH₂ (3237–3287 cm⁻¹), CN (2228–2296 cm⁻¹), and NO₂ (1335 cm⁻¹) stretches .
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.09–8.15 ppm) and carbons (C≡N at ~120 ppm) .
Advanced: How can structural modifications enhance pharmacological activity?
Methodological Answer:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 3-position of the pyrazole ring to improve binding to enzyme active sites (e.g., COX-2 inhibition) .
- Derivatization : React the 5-amino group with triethyl orthoformate or acyl chlorides to form pyrazolo[3,4-d]pyrimidines, which show anticancer activity .
Case Study : - Replace the 4-carbonitrile with a sulfinyl group (e.g., 4-(trifluoromethylsulfinyl)) to increase insecticidal potency (e.g., Termidor derivatives) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Experimental Design :
- Data Analysis :
Advanced: What computational tools predict intermolecular interactions in crystal packing?
Methodological Answer:
- Software : Use Mercury or PLATON to analyze hydrogen-bonding networks (e.g., N–H⋯N and C–H⋯Cl interactions) and graph-set motifs (e.g., R₂²(12) dimers) .
- Case Study : For 5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile, intermolecular N–H⋯N bonds stabilize centrosymmetric dimers, while C–H⋯Cl interactions form 1D chains along the crystallographic b-axis .
Basic: What safety and handling protocols are recommended?
Methodological Answer:
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the carbonitrile group .
- Toxicity Mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential neurotoxic effects observed in structurally related pyrazole insecticides .
Advanced: How does the 2,3-dichlorophenyl substituent influence electronic properties?
Methodological Answer:
- DFT Calculations : Perform at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces. The 2,3-dichloro substitution increases electron density at the pyrazole N1 atom, enhancing π-π stacking with aromatic residues in target proteins .
- Experimental Validation : Compare Hammett σ values (σ = +0.78 for 2,3-Cl₂) to correlate substituent effects with reaction rates in nucleophilic substitution .
Advanced: What strategies optimize yield in multi-step syntheses?
Methodological Answer:
- Catalysis : Replace traditional bases (e.g., NaOH) with guar gum as a biodegradable catalyst to improve regioselectivity in pyrazole formation (yield: 73–88%) .
- Workflow : Employ one-pot reactions to reduce intermediate isolation steps. For example, sequential diazotization and hydrogenation minimize side-product formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
